5-Ethyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Ethyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a piperazine ring substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with a 2-methylphenyl group using appropriate reagents and conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the substituted piperazine ring with the pyrimidine ring under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-Ethyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in research involving receptor binding studies and enzyme inhibition assays.
Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . Additionally, it may inhibit specific enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar in structure but with a phenyl group instead of a 2-methylphenyl group.
4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring with different substituents.
Uniqueness
5-Ethyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and biological activities compared to similar compounds .
Properties
Molecular Formula |
C17H22N4 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-ethyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4/c1-3-15-12-18-17(19-13-15)21-10-8-20(9-11-21)16-7-5-4-6-14(16)2/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
ZCEVLVBWIMCHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3C |
Origin of Product |
United States |
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